molecular formula C11H8FNO3S B2450929 4-(3-Fluorosulfonyloxyphenyl)pyridine CAS No. 2411224-60-5

4-(3-Fluorosulfonyloxyphenyl)pyridine

Cat. No.: B2450929
CAS No.: 2411224-60-5
M. Wt: 253.25
InChI Key: CMDDKBWKECYKAJ-UHFFFAOYSA-N
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Description

4-(3-Fluorosulfonyloxyphenyl)pyridine is an organic compound with the molecular formula C11H8FNO3S. This compound is characterized by the presence of a pyridine ring substituted with a 3-fluorosulfonyloxyphenyl group. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorosulfonyloxyphenyl)pyridine typically involves the reaction of 4-hydroxypyridine with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorosulfonyloxyphenyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The pyridine ring can undergo oxidation to form N-oxides or reduction to form dihydropyridines.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

Major Products Formed:

    Nucleophilic substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dihydropyridines.

Scientific Research Applications

4-(3-Fluorosulfonyloxyphenyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-(3-Fluorosulfonyloxyphenyl)pyridine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

    4-(Trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a fluorosulfonyloxy group.

    4-(Chlorosulfonyloxyphenyl)pyridine: Contains a chlorosulfonyloxy group instead of a fluorosulfonyloxy group.

Uniqueness: 4-(3-Fluorosulfonyloxyphenyl)pyridine is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of compounds with specific biological activities .

Properties

IUPAC Name

4-(3-fluorosulfonyloxyphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3S/c12-17(14,15)16-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDDKBWKECYKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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